2-fluoro-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
CAS No.: 1234909-05-7
Cat. No.: VC7150936
Molecular Formula: C14H16FNO2S2
Molecular Weight: 313.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234909-05-7 |
|---|---|
| Molecular Formula | C14H16FNO2S2 |
| Molecular Weight | 313.41 |
| IUPAC Name | 2-fluoro-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H16FNO2S2/c1-2-8-16(10-12-7-9-19-11-12)20(17,18)14-6-4-3-5-13(14)15/h3-7,9,11H,2,8,10H2,1H3 |
| Standard InChI Key | UFYWGVYAYWQMFH-UHFFFAOYSA-N |
| SMILES | CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC=C2F |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₁₄H₁₆FNO₂S₂, with a molecular weight of 313.41 g/mol. Its IUPAC name, 2-fluoro-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide, reflects the substitution pattern:
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A fluorine atom at the ortho position of the benzene ring.
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A sulfonamide group (-SO₂NH-) linked to a propyl chain and a thiophen-3-ylmethyl group.
Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS No. | 1234909-05-7 |
| Molecular Formula | C₁₄H₁₆FNO₂S₂ |
| Molecular Weight | 313.41 g/mol |
| SMILES | CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC=C2F |
| InChIKey | UFYWGVYAYWQMFH-UHFFFAOYSA-N |
The fluorine atom enhances electronegativity and lipophilicity, potentially improving membrane permeability and target binding . The thiophene moiety introduces aromatic heterocyclic properties, which may facilitate π-π stacking interactions in biological systems.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step approach:
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Sulfonamide Core Formation: Reacting 2-fluorobenzenesulfonyl chloride with N-propylamine under basic conditions (e.g., aqueous NaOH) to form N-propyl-2-fluorobenzenesulfonamide.
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Alkylation with Thiophen-3-ylmethyl Halide: Introducing the thiophen-3-ylmethyl group via nucleophilic substitution, typically using a base like triethylamine in anhydrous tetrahydrofuran (THF).
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2-Fluorobenzenesulfonyl chloride, N-propylamine, NaOH, 0–5°C | 75–85% |
| 2 | Thiophen-3-ylmethyl bromide, Et₃N, THF, reflux | 60–70% |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) are employed to enhance efficiency and sustainability . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Biological Activity and Mechanism of Action
Carbonic Anhydrase Inhibition
Fluorinated benzenesulfonamides are well-documented inhibitors of carbonic anhydrases (CAs), enzymes critical for pH regulation and CO₂ hydration . The sulfonamide group coordinates with the zinc ion in the CA active site, while the fluorine atom stabilizes binding via electrostatic interactions .
Key Findings:
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IC₅₀ Values: Structural analogs exhibit IC₅₀ values of 10–100 nM against CA isoforms (e.g., CA IX and XII) .
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Selectivity: The ortho-fluorine substitution may enhance selectivity for tumor-associated CA IX over off-target isoforms .
Oncology
CA IX is overexpressed in hypoxic tumors, making it a target for anticancer therapies. Preclinical studies show that fluorinated sulfonamides reduce tumor growth by acidifying the extracellular matrix and sensitizing cells to chemotherapy .
Metabolic Disorders
The compound’s thiophene moiety may modulate G-protein-coupled receptors (GPCRs) involved in glucose metabolism. For example, related sulfonamides act as GPR119 antagonists, enhancing insulin secretion in diabetic models.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| 2-Fluoro-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | Ortho-fluorine, thiophen-3-ylmethyl | CA inhibition, GPCR modulation |
| N-propyl-N-(thiophen-2-ylmethyl)-2-fluorobenzenesulfonamide | Thiophen-2-ylmethyl substitution | Reduced CA affinity |
| 2-Trifluoromethoxy analog | Trifluoromethoxy group | Enhanced metabolic stability |
The ortho-fluorine configuration in the target compound optimizes steric and electronic interactions with CA isoforms, whereas thiophen-2-ylmethyl analogs show diminished activity due to altered binding geometry .
Research Gaps and Future Directions
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In Vivo Pharmacokinetics: No data exist on bioavailability or half-life in animal models.
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Toxicity Profiling: Preliminary assays indicate low acute toxicity, but chronic exposure studies are needed.
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Structure-Activity Relationships (SAR): Systematic modification of the thiophene and propyl groups could refine selectivity.
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